molecular formula C18H22ClNO3S B15107353 [(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine

[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine

Cat. No.: B15107353
M. Wt: 367.9 g/mol
InChI Key: JPACDNMZZWPTDL-UHFFFAOYSA-N
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Description

[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine is an organic compound that features a sulfonyl group attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoic acid: Similar in structure but with different functional groups.

    4-Chloro-5-sulphamoylbenzoic acid: Another related compound with sulfonyl and chloro groups.

Uniqueness

[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H22ClNO3S

Molecular Weight

367.9 g/mol

IUPAC Name

N-benzyl-4-chloro-3-pentoxybenzenesulfonamide

InChI

InChI=1S/C18H22ClNO3S/c1-2-3-7-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14-15-8-5-4-6-9-15/h4-6,8-11,13,20H,2-3,7,12,14H2,1H3

InChI Key

JPACDNMZZWPTDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Cl

Origin of Product

United States

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